molecular formula C14H9Cl2NO4 B6142663 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid CAS No. 899299-08-2

4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid

Cat. No.: B6142663
CAS No.: 899299-08-2
M. Wt: 326.1 g/mol
InChI Key: XNBHUADALNBFGC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzamido)-2-hydroxybenzoic acid is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine atoms and a hydroxybenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dichlorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The chlorine atoms can be reduced to form less halogenated derivatives.

  • Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atoms.

Major Products Formed:

  • Oxidation: 4-(3,4-dichlorobenzamido)-2-carboxybenzoic acid.

  • Reduction: this compound with fewer chlorine atoms.

  • Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical experiments.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its ability to form stable complexes with metals makes it useful in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

  • 4-(3,4-dichlorobenzamido)-benzoic acid

  • 4-(3,4-dichlorobenzamido)-2-hydroxybenzoic acid ethyl ester

Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms and hydroxy groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-10-4-1-7(5-11(10)16)13(19)17-8-2-3-9(14(20)21)12(18)6-8/h1-6,18H,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBHUADALNBFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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